(R)-1-(p-Tolyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(p-Tolyl)propan-1-amine hydrochloride” is likely a derivative of amine compounds. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic addition or substitution reactions . For example, the reaction between acyl chlorides and amines involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including nucleophilic addition and elimination reactions . The specific reactions that “®-1-(p-Tolyl)propan-1-amine hydrochloride” can undergo would depend on its exact molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of amines can vary widely depending on their structure. They can be gases, liquids, or solids at room temperature, and they can be polar or nonpolar .Scientific Research Applications
Environmental Remediation
Amine-functionalized sorbents have been identified as promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficacy of these sorbents, including those containing primary amine groups similar to "(R)-1-(p-Tolyl)propan-1-amine hydrochloride," is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, which collectively enhance PFAS removal from municipal water and wastewater (Ateia et al., 2019).
Polymer Science
Primary amines play a crucial role as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, leading to the controlled synthesis of polymers. The reactivity of amines, including those akin to "this compound," enables the synthesis of polymers with tailored properties for various applications, demonstrating the compound's potential in advanced polymer design and synthesis (Duda et al., 2005).
Biomedical Applications
The antimicrobial potential of chitosan, a biopolymer with primary amino groups, underscores the relevance of similar amine-containing compounds in medical and pharmaceutical applications. The presence of amino groups contributes to chitosan's ability to chelate metal ions and interact with microbial cell membranes, suggesting potential biomedical applications for "this compound" in antimicrobial formulations and drug delivery systems (Raafat & Sahl, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of Synthesis Pathway": "The synthesis of (R)-1-(p-Tolyl)propan-1-amine hydrochloride can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "p-Tolylacetonitrile", "Lithium aluminum hydride", "Ethyl acetate", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of p-Tolylacetonitrile to (R)-1-(p-Tolyl)propan-1-amine using lithium aluminum hydride as a reducing agent in ethyl acetate solvent.", "Step 2: Quenching of the reaction mixture with water and extraction of the amine product with ethyl acetate.", "Step 3: Conversion of the amine to the hydrochloride salt using hydrochloric acid.", "Step 4: Reduction of the hydrochloride salt using sodium borohydride in methanol solvent to obtain the final product, (R)-1-(p-Tolyl)propan-1-amine hydrochloride." ] } | |
CAS No. |
239105-47-6 |
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
FWTZOQCAVLMPJE-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)N |
SMILES |
CCC(C1=CC=C(C=C1)C)N.Cl |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.